2-{7,7-DIMETHYL-2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Overview
Description
The compound 2-{7,7-DIMETHYL-2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic molecule that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an allyloxyphenyl group, a dimethyl-dioxo-hexahydroquinoline core, and a tetrahydro-benzothiophene-carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,7-DIMETHYL-2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through a multi-step synthetic route. The key steps involve:
Formation of the Allyloxyphenyl Intermediate: The allyloxyphenyl group can be synthesized by reacting allyl alcohol with 4-bromophenol in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions.
Synthesis of the Hexahydroquinoline Core: The hexahydroquinoline core can be prepared by a Hantzsch reaction, which involves the condensation of dimedone, aniline, and ethyl acetoacetate in the presence of a catalyst such as piperidine.
Formation of the Benzothiophene Moiety: The benzothiophene moiety can be synthesized by cyclization of 2-mercaptobenzonitrile with an appropriate alkyne under acidic conditions.
Final Coupling Reaction: The final step involves the coupling of the allyloxyphenyl intermediate, the hexahydroquinoline core, and the benzothiophene moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{7,7-DIMETHYL-2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Epoxide, aldehyde
Reduction: Amine
Substitution: Nitro-derivatives, halogenated derivatives
Scientific Research Applications
2-{7,7-DIMETHYL-2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead molecule for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases. Its unique structure allows for the modulation of biological activity through structural modifications.
Materials Science: The compound’s unique electronic properties make it a potential candidate for the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the discovery of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of 2-{7,7-DIMETHYL-2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the allyloxyphenyl group and the hexahydroquinoline core allows for the modulation of binding affinity and selectivity towards these targets. The benzothiophene moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
2-{7,7-DIMETHYL-2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-hydroxyquinoline share the quinoline core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Benzothiophene Derivatives:
Allyloxyphenyl Derivatives:
The uniqueness of This compound
Properties
IUPAC Name |
2-[7,7-dimethyl-2,5-dioxo-4-(4-prop-2-enoxyphenyl)-3,4,6,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c1-4-13-34-19-11-9-18(10-12-19)21-14-26(33)31(23-15-29(2,3)16-24(32)27(21)23)28-22(17-30)20-7-5-6-8-25(20)35-28/h4,9-12,21H,1,5-8,13-16H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRNHKGPQAZTDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCC4)C#N)C5=CC=C(C=C5)OCC=C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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